molecular formula H6Na3O10V B1264367 Pervanadate

Pervanadate

Cat. No.: B1264367
M. Wt: 285.95 g/mol
InChI Key: PZYFJWVGRGEWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pervanadate is a chemical compound formed by the combination of vanadate and hydrogen peroxide. It is known for its potent inhibitory effects on protein tyrosine phosphatases, making it a valuable tool in biochemical and cellular research. This compound is often used to study signal transduction pathways and the regulation of protein phosphorylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pervanadate is typically prepared by mixing sodium orthovanadate with hydrogen peroxide. The preparation involves the following steps :

  • Dissolve sodium orthovanadate in water to obtain a 100 millimolar solution.
  • Prepare a 20 millimolar HEPES buffer and adjust the pH to 7.3.
  • Dilute 30% hydrogen peroxide ten times with the HEPES buffer.
  • Mix the diluted hydrogen peroxide with the sodium orthovanadate solution.
  • Add a small amount of catalase to the mixture to remove excess hydrogen peroxide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. The preparation is usually carried out in laboratories using the synthetic route described above.

Chemical Reactions Analysis

Types of Reactions

Pervanadate undergoes various chemical reactions, including oxidation and reduction. It is a potent oxidizing agent and can oxidize thiol groups in proteins, leading to the inhibition of protein tyrosine phosphatases .

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide and sodium orthovanadate. The reactions are typically carried out in aqueous solutions at neutral pH.

Major Products Formed

The major products formed from reactions involving this compound include oxidized proteins and phosphorylated proteins. This compound can induce the phosphorylation of tyrosine residues in proteins by inhibiting protein tyrosine phosphatases .

Scientific Research Applications

Pervanadate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: this compound is used as a reagent to study oxidation-reduction reactions and the behavior of vanadium compounds.

    Biology: It is employed to investigate signal transduction pathways, protein phosphorylation, and the regulation of cellular processes.

    Medicine: this compound has been studied for its potential therapeutic applications in diabetes and cancer.

    Industry: While its industrial applications are limited, this compound is used in research and development to study the effects of protein phosphorylation and signal transduction.

Comparison with Similar Compounds

Pervanadate is often compared with other protein tyrosine phosphatase inhibitors, such as vanadate and permolybdate . While vanadate and permolybdate also inhibit protein tyrosine phosphatases, this compound is more potent and has a different mechanism of action. This compound irreversibly oxidizes the catalytic cysteine residue, whereas vanadate and permolybdate have reversible inhibitory effects .

Similar Compounds

This compound’s unique ability to irreversibly inhibit protein tyrosine phosphatases and its potent effects on protein phosphorylation make it a valuable tool in scientific research.

Properties

Molecular Formula

H6Na3O10V

Molecular Weight

285.95 g/mol

IUPAC Name

trisodium;hydrogen peroxide;trioxido(oxo)vanadium

InChI

InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1;

InChI Key

PZYFJWVGRGEWGO-UHFFFAOYSA-N

Canonical SMILES

OO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

Synonyms

pervanadate
vanadyl hydroperoxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.